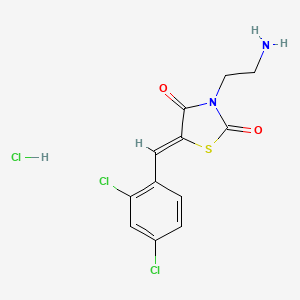

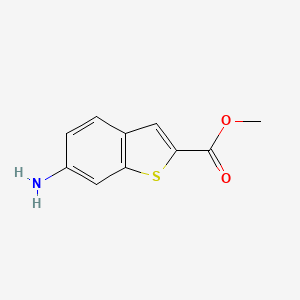

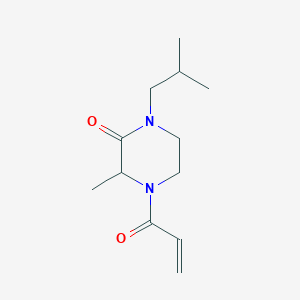

(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H11Cl3N2O2S and its molecular weight is 353.64. The purity is usually 95%.

BenchChem offers high-quality (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinedione (TZD) scaffolds, including compounds related to (5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride, have been extensively studied for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors. These inhibitors are crucial for managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). A review of research from 2012-2018 highlighted significant progress in synthesizing TZD-based molecules with potent activity against PTP 1B. Structural modifications around the TZD scaffold, specifically the Z-configuration around the double bond of arylidene, are critical for designing effective bi-dentate ligands with optimal activity. One compound showcased potent activity with an IC50 of 1.1 µM, indicating the promise of these scaffolds in developing new treatments for T2DM (Verma, Yadav, & Thareja, 2019).

Biological Potential of 1,3-Thiazolidin-4-ones

The synthesis and functionalization of 1,3-thiazolidin-4-ones and related analogues have a rich history, dating back to the mid-19th century. These compounds, including the glitazone class, have shown significant pharmacological importance and are found in various commercial pharmaceuticals. Their wide range of potential activities against different diseases highlights their importance in medicinal chemistry. This review emphasized the evolution of synthetic methodologies and the biological properties of these compounds, underlining their promising future in drug development (Santos, Jones Junior, & Silva, 2018).

Thiazolidinediones' Role in Metabolism and Cancer

Thiazolidinediones (TZDs), including related compounds, exhibit dual functionality by mediating both metabolic syndrome/type 2 diabetes treatments and anticancer effects. The anticancer efficacy of TZDs seems independent of PPARγ receptor activation, suggesting alternative mechanisms such as selective inhibition of IGF-1 receptor signaling. This review summarized the influence of TZDs on PPARγ and IGF-1 signaling, proposing the design of novel inhibitors targeting these pathways for therapeutic interventions in cancer (Mughal, Kumar, & Vikram, 2015).

properties

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S.ClH/c13-8-2-1-7(9(14)6-8)5-10-11(17)16(4-3-15)12(18)19-10;/h1-2,5-6H,3-4,15H2;1H/b10-5-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWGDXKHTSUFPF-WIMVAJRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-(2-aminoethyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)

![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)

![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)

![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)

![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)

![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)